methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 588676-82-8) is a heterocyclic compound featuring a cyclopenta[b]thiophene core modified with a reactive isothiocyanate (-NCS) group at the 2-position and a methyl ester (-COOCH₃) at the 3-position. Its molecular formula is C₁₀H₉NO₂S₂, with a molecular weight of 239.32 g/mol . This compound is primarily utilized as a synthetic intermediate for generating thiourea derivatives, which are explored for biological activities such as antifungal and antibacterial applications .
The synthesis of this compound likely proceeds via the functionalization of its precursor, methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 184174-80-9), through isothiocyanate introduction, as suggested by analogous reactions in the literature .
Properties
IUPAC Name |
methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-13-10(12)8-6-3-2-4-7(6)15-9(8)11-5-14/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQNTNQQEVSUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the reaction of cyclopentanone, methyl cyanoacetate, and sulfur in methanol, with morpholine as a catalyst . The reaction mixture is heated and stirred to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines for substitution reactions and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield thiourea derivatives .
Scientific Research Applications
Pharmaceutical Applications
-
Antibacterial Activity
- Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance, it has shown significant antibacterial activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 50 mg/mL . This property suggests its potential use in developing new antibacterial agents.
- Antiproliferative Properties
-
Mechanism of Action
- The mechanism by which methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its antibacterial effects involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways. These actions are critical in combating resistant bacterial strains .
Material Science Applications
-
Organic Electronics
- The unique structure of this compound allows it to be explored as a building block in organic electronics, particularly in organic photovoltaic devices and organic light-emitting diodes (OLEDs). Its thiophene backbone contributes to favorable electronic properties, such as charge transport capabilities .
- Polymer Synthesis
| Activity Type | Target Organism/Cell Line | MIC (mg/mL) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 50 | |
| Antiproliferative | Cancer Cell Lines | Varies | |
| Organic Electronics | N/A | N/A |
Case Studies
- Case Study on Antibacterial Efficacy
- Case Study on Polymer Development
Mechanism of Action
The mechanism by which methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, which can lead to the formation of covalent bonds with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Molecular Formula: C₁₀H₁₁NO₂S
- Molecular Weight : 197.26 g/mol
- Key Features: The amino (-NH₂) group at the 2-position serves as a precursor for further derivatization.
- Physical Properties : Melting point ~168°C (decomposition) .
- Applications : Intermediate for synthesizing isothiocyanates, Schiff bases, and thioureas .
Ethyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Molecular Formula: C₁₁H₁₃NO₂S
- Molecular Weight : 211.29 g/mol
- Key Features : Ethyl ester (-COOCH₂CH₃) instead of methyl ester.
- Synthesis: Prepared via Gewald reaction using cyclopentanone, sulfur, and ethyl cyanoacetate .
- Applications : Used in hybrid alkaloid synthesis for cytotoxicity studies .
Methyl 2-Isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Functional Group Analogues
Ethyl 2-(3-Phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Molecular Formula : C₁₈H₁₉N₂O₂S₂
- Molecular Weight : 359.48 g/mol
- Key Features : Thiourea (-NH-CS-NH-) substituent introduced via reaction with phenyl isothiocyanate .
- Applications : Documented antifungal and antibacterial activities .
2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester
Comparative Analysis Table
Key Findings and Implications
Reactivity Differences: The isothiocyanate group in the target compound enhances its utility in forming thioureas, while the amino group in precursors enables Schiff base formation .
Biological Relevance: Thiourea derivatives exhibit notable bioactivity, positioning the target compound as a valuable intermediate in drug discovery .
Structural Influence on Properties: Ester Group: Methyl vs. ethyl esters affect solubility and crystallinity. Methyl esters generally have higher melting points (e.g., 168°C vs. 135°C for Schiff base derivatives) .
Biological Activity
Methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (commonly referred to as MITC) is a compound of significant interest due to its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
MITC is characterized by the following chemical structure and properties:
- Molecular Formula : C₁₀H₉NO₂S₂
- CAS Number : 588676-82-8
- Molecular Weight : 239.31 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of MITC. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. A study conducted by Kutschy et al. (2008) demonstrated that compounds with similar structures exhibited significant cytostatic and cytotoxic effects on cancer cells, suggesting that MITC may also possess these properties through similar mechanisms .
Antimicrobial Activity
MITC has also been investigated for its antimicrobial properties. Research indicates that isothiocyanates, including MITC, can inhibit the growth of certain bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
The biological activities of MITC can be attributed to several mechanisms:
- Cell Cycle Arrest : MITC may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : It has been suggested that MITC can trigger apoptotic pathways in malignant cells.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress and subsequent cell death.
Case Studies and Research Findings
A comprehensive overview of research findings on MITC is presented in the following table:
Q & A
Q. What are the recommended methodologies for structural characterization of methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
- Methodological Answer : Structural elucidation typically involves:
- X-ray crystallography : Single-crystal diffraction using SHELX (e.g., SHELXL for refinement) to resolve the cyclopenta[b]thiophene core and isothiocyanate substituent geometry. Intramolecular interactions (e.g., N–H···O/S hydrogen bonds) stabilize the conformation .
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., isothiocyanate at C2, methyl ester at C3). Coupling patterns in the dihydrocyclopentane ring (δ ~2.5–3.0 ppm) are diagnostic .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H] peak at 283.07 for ) .
Q. How is this compound synthesized?
- Methodological Answer : A common route involves:
Condensation : React 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with thiophosgene or CS under basic conditions to introduce the isothiocyanate group .
Esterification : Methylation of the carboxylic acid precursor using dimethyl sulfate or methanol/H.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol .
Key Controls : Monitor reaction progress via TLC and confirm purity via melting point and HPLC.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of volatile isothiocyanate byproducts.
- Storage : Keep under inert gas (N) at 2–8°C to prevent hydrolysis of the isothiocyanate group .
Advanced Research Questions
Q. How can computational tools resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Discrepancies in bond angles or packing motifs can arise due to:
- Dynamic disorder : Use Mercury’s void analysis and packing similarity modules to compare experimental vs. simulated structures .
- Hydrogen bonding ambiguities : Validate hydrogen bond geometries (e.g., N–H···S vs. N–H···O) using density functional theory (DFT) calculations and compare with SHELXL-refined parameters .
Example : A 72.8° dihedral angle between the thiophene and phenyl rings in analogs was confirmed via Mercury’s Materials Module .
Q. What strategies optimize biological activity in cyclopenta[b]thiophene derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify substituents at C2 (e.g., isothiocyanate vs. thioureido groups) to enhance target binding. For example:
| Substituent (C2) | Biological Activity (IC) | Reference |
|---|---|---|
| Isothiocyanate | NOX4 inhibition: 5 µM | |
| Thioureido | Antifungal: MIC 16 µg/mL |
- Prodrug design : Esterify carboxylate groups (e.g., ethyl vs. methyl esters) to improve membrane permeability .
Q. How do intramolecular interactions affect the compound’s reactivity in solution?
- Methodological Answer :
- Intramolecular hydrogen bonds : The S(6) motif from N–H···O interactions stabilizes the planar conformation, reducing nucleophilic attack at the isothiocyanate group .
- Solvent effects : Polar aprotic solvents (e.g., DMF) disrupt H-bonding, increasing reactivity in cross-coupling reactions .
Experimental validation : Compare reaction rates in DMF vs. ethanol using NMR kinetics .
Data Contradiction Analysis
Q. How to address conflicting results in biological assays for analogs of this compound?
- Methodological Answer :
- Assay variability : Replicate experiments using standardized cell lines (e.g., HEK293 for NOX4 ).
- Metabolic interference : Pre-treat cells with cytochrome P450 inhibitors to rule out metabolite-driven activity .
- Structural analogs : Compare IC values of methyl vs. ethyl esters to identify esterase susceptibility .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
